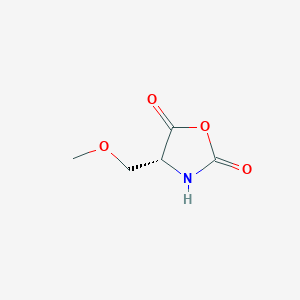
4'-Fluoro-4-biphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-4-biphenylZinc bromide is an organozinc compound with the molecular formula C12H8BrFZn. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a zinc bromide group. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4’-Fluoro-4-biphenylZinc bromide can be synthesized through the reaction of 4-bromo-4’-fluorobiphenyl with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 4’-Fluoro-4-biphenylZinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to facilitate handling and storage .
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-4-biphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Nucleophilic Substitution: Various electrophiles such as alkyl halides.
Addition Reactions: Electrophiles like carbonyl compounds.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4’-Fluoro-4-biphenylZinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of conducting polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-4-biphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex with the zinc reagent. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobiphenyl: Another biphenyl derivative with similar reactivity but different substitution pattern.
Phenacyl bromide: A versatile intermediate used in various organic reactions.
Uniqueness
4’-Fluoro-4-biphenylZinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex biaryl structures.
Propiedades
Fórmula molecular |
C12H8BrFZn |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h2-9H;1H;/q-1;;+2/p-1 |
Clave InChI |
AGDJFYNAYVXIBP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)C2=CC=C(C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)










